2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol
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Overview
Description
2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol is a complex organic compound characterized by its brominated and chlorinated aromatic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol typically involves multiple steps, starting with the bromination of aniline derivatives. The process includes:
Bromination: Aniline derivatives are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and chlorination: Using industrial reactors to handle large volumes of reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or partially reduced products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibit or activate enzymatic activity by binding to the active site.
Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: A simpler brominated aniline derivative.
2-Chloroaniline: A chlorinated aniline derivative with similar reactivity.
2,4-Dibromo-6-chloroaniline: A compound with similar halogenation pattern.
Uniqueness
2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol is unique due to its combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2,4-dibromo-6-[(2-chloroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2ClNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRQODIISQIMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C(=CC(=C2)Br)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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